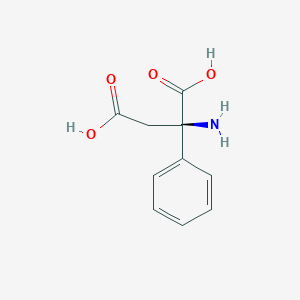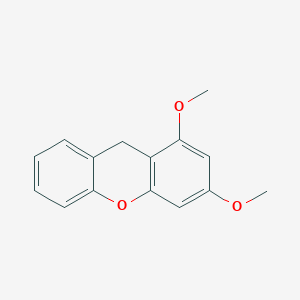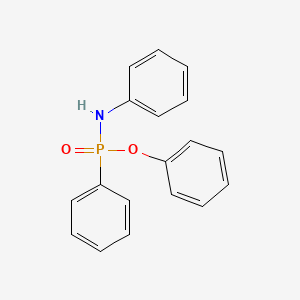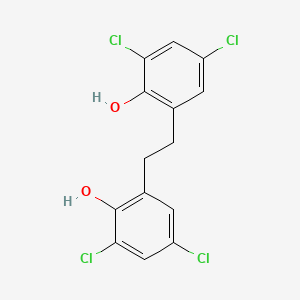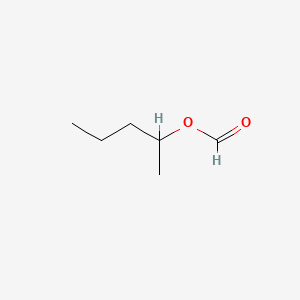
1-Methylbutyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylbutyl formate, also known as 3-Methylbutyl formate, is an organic compound with the molecular formula C6H12O2. It is an ester formed from the reaction of formic acid and 1-methylbutanol. This compound is known for its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylbutyl formate can be synthesized through the esterification reaction between formic acid and 1-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the ester by continuously feeding the reactants into a reactor and removing the product as it forms. The use of a distillation column helps in the separation and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylbutyl formate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and 1-methylbutanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Formic acid and 1-methylbutanol.
Reduction: 1-Methylbutanol.
Transesterification: A different ester depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
1-Methylbutyl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in natural product synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1-methylbutyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and 1-methylbutanol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as its role in flavor and fragrance or its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Methylbutyl formate can be compared with other similar esters, such as:
Methyl formate: Known for its use as a solvent and in the production of formic acid.
Ethyl acetate: Widely used as a solvent in the production of paints, coatings, and adhesives.
Isoamyl acetate: Known for its banana-like aroma and used in the flavor and fragrance industry.
Uniqueness: this compound stands out due to its specific fruity aroma, making it particularly valuable in the flavor and fragrance industry. Its chemical properties and reactivity also make it a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
58368-66-4 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
pentan-2-yl formate |
InChI |
InChI=1S/C6H12O2/c1-3-4-6(2)8-5-7/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
JNRQSKFTIYCDIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


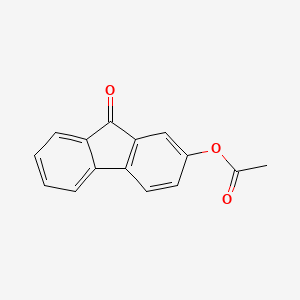

![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

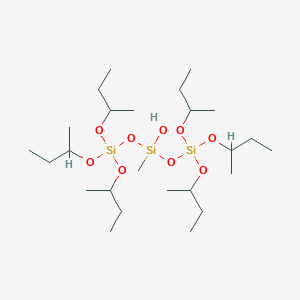
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

